Adamantane-1-carbohydrazide

Antibacterial Hydrazone Gram-positive

Adamantane-1-carbohydrazide combines a rigid, lipophilic adamantane cage with a reactive terminal hydrazide group—an architecture that cannot be replicated by simple hydrazides or other cage scaffolds such as norbornane. This unique dual functionality enables hydrazone and Schiff base formation for diverse compound libraries. Its derivatives achieve broad-spectrum antibacterial/antifungal MICs as low as 0.5 μg/mL, selective A549 lung cancer cytotoxicity (IC50 1.55 µM), tumor-associated carbonic anhydrase inhibition (Ki 0.085 µM), and GABA-A receptor-targeted anticonvulsant activity. The hydrazide moiety is ideally suited for constructing pH-responsive prodrug conjugates that release payloads at sites of infection or inflammation. For SAR-driven hit-to-lead optimization in anti-infective, oncology, and neurology programs, this building block delivers reproducible, biologically validated results.

Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
CAS No. 17846-15-0
Cat. No. B096139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamantane-1-carbohydrazide
CAS17846-15-0
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)NN
InChIInChI=1S/C11H18N2O/c12-13-10(14)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6,12H2,(H,13,14)
InChIKeyFJXQVRADKYKERU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adamantane-1-carbohydrazide CAS 17846-15-0: Core Chemical and Physical Property Reference for Procurement and Research


Adamantane-1-carbohydrazide (CAS 17846-15-0) is an adamantane-derived carboxylic acid hydrazide with the molecular formula C11H18N2O and a molecular weight of 194.27 g/mol [1]. It features a rigid, lipophilic adamantane cage linked to a reactive hydrazide moiety [2]. Key physicochemical properties include a density of 1.2±0.1 g/cm³, a boiling point of 370.8±9.0 °C at 760 mmHg, a melting point of 151 °C, and a calculated LogP of 1.25, indicating moderate lipophilicity [1]. This compound serves as a versatile building block for synthesizing biologically active hydrazones, Schiff bases, and heterocyclic derivatives [2]. Commercially, it is typically supplied at 97% purity [1].

Adamantane-1-carbohydrazide: Why Generic Substitution with Other Hydrazides or Adamantane Derivatives Fails in Critical Research Applications


Simple substitution of adamantane-1-carbohydrazide with other hydrazides or adamantane derivatives is scientifically unsound due to the unique combination of the rigid adamantane cage and the terminal hydrazide group. This specific architecture dictates both the lipophilicity and the reactivity of the molecule [1]. The adamantane core provides a defined three-dimensional shape and enhances metabolic stability, while the hydrazide group is essential for forming hydrazone linkages with carbonyl compounds, a reaction central to generating diverse compound libraries [2]. Replacing this core with a different scaffold, such as norbornane, can lead to a complete loss of biological activity, as demonstrated in HIV inhibition studies where norbornane-2-carboxylic acid hydrazide showed no significant activity compared to adamantane-1-carbohydrazide derivatives [3]. Furthermore, even minor structural modifications, like substituting the hydrazide with a different linker, can drastically alter a derivative's potency, selectivity, and physicochemical properties, making the specific procurement of adamantane-1-carbohydrazide essential for reproducible results [4].

Adamantane-1-carbohydrazide: A Quantitative Evidence Guide for Product-Specific Differentiation in Procurement


Adamantane-1-carbohydrazide Derivatives Exhibit Broad-Spectrum Antibacterial Activity with MIC Values of 0.5-2.0 μg/mL

Hydrazone derivatives synthesized from adamantane-1-carbohydrazide demonstrate potent, broad-spectrum antibacterial activity. For example, two novel derivatives, E-N'-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide and E-N'-[(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide, display minimal inhibitory concentration (MIC) values in the range of 0.5–2.0 μg/mL against a panel of Gram-positive and Gram-negative bacteria [1]. This level of potency is competitive with, and in some cases superior to, that of standard antibiotics like ampicillin, where related adamantane-1-carbohydrazide derivatives have shown MIC values of less than 1.95 μg/mL, demonstrating comparable or enhanced efficacy [2].

Antibacterial Hydrazone Gram-positive

Adamantane-1-carbohydrazide Derivatives Show Anti-Tubercular Activity with MICs as Low as 0.2 μg/mL

Derivatives of adamantane-1-carbohydrazide have been identified as promising anti-tubercular agents. A structurally related compound, 4-(adamantan-1-yl)-2-quinolinecarbohydrazide (AQCH), exhibits an MIC of 6.25 μg/mL and achieves 99% inhibition against Mycobacterium tuberculosis H37Rv [1]. More potent hydrazide-hydrazone derivatives derived from adamantane-1-carbohydrazide have been reported with MIC values as low as 0.2 μg/mL, approaching the potency of the first-line drug isoniazid (MIC ~0.03-0.06 μg/mL) but with a distinct mechanism of action and potential to overcome resistance [2].

Antitubercular Hydrazide-Hydrazone M. tuberculosis

Adamantane-1-carbohydrazide Derivatives Demonstrate Cytotoxic Activity Against Cancer Cell Lines with IC50 Values Comparable to Doxorubicin

A series of pyrazole and hydrazone derivatives synthesized from adamantane-1-carbohydrazide were evaluated for their cytotoxic activity against MCF-7 (breast), HepG-2 (liver), and A549 (lung) cancer cell lines. These compounds displayed IC50 values ranging from 1.55 to 42.17 µM, with several derivatives showing IC50 values less than 5 µM against the A549 lung cancer cell line [1]. This potency is directly comparable to the standard chemotherapeutic agent doxorubicin, which exhibited IC50 values of 3.58–8.19 µM in the same study. Notably, the adamantane derivatives showed enhanced sensitivity and selectivity towards lung cancer cells [1]. Furthermore, the most promising compounds were identified as potent carbonic anhydrase IX and XII inhibitors, with Ki values in the submicromolar range (0.085–0.527 µM), comparable to the standard inhibitor acetazolamide (0.041–0.068 µM) [1].

Anticancer Cytotoxicity Carbonic Anhydrase

Schiff Bases of Adamantane-1-carbohydrazide Exhibit Enhanced Anticonvulsant Activity with Superior In Silico Binding Affinity to Phenobarbitone

Six Schiff bases synthesized from isatin and adamantane-1-carbohydrazide were evaluated for anticonvulsant activity in a pentylenetetrazole (PTZ)-induced seizure model. All compounds provided significant protection against seizures, with compound 23 showing the maximum activity [1]. To support the experimental findings, molecular docking studies were performed against the GABA-A receptor. The Schiff bases (compounds 18–23) exhibited docking energies ranging from -7.6 to -8.6 kcal/mol. These values indicate a significantly stronger predicted binding affinity compared to the standard drug phenobarbitone, which had a docking energy of -5.903 kcal/mol [1].

Anticonvulsant Schiff Base GABA-A Receptor

Adamantane-1-carbohydrazide Enables pH-Responsive Drug Delivery Conjugates for Targeted Antibiotic Release

Adamantane-1-carbohydrazide has been successfully employed to create a novel, pH-responsive conjugate of the antibiotic erythromycin. The hydrazide group of adamantane-1-carbohydrazide was used to form a pH-degradable hydrazone bond with a ketone group on erythromycin [1]. This conjugate is designed to remain stable at physiological pH but undergo hydrolysis and release the active erythromycin molecule specifically in the slightly acidic environment typical of S. aureus infection sites [1]. This targeted release mechanism aims to improve local bioavailability and reduce systemic side effects, a functional attribute not achievable with a simple erythromycin formulation or with other adamantane derivatives lacking the specific hydrazide functionality [1].

Drug Delivery pH-Responsive Hydrazone Bond

Adamantane-1-carbohydrazide CAS 17846-15-0: Optimized Application Scenarios for Research and Industrial Use


Medicinal Chemistry for Antimicrobial Drug Discovery

Adamantane-1-carbohydrazide is a premier building block for synthesizing hydrazone and Schiff base libraries aimed at combating drug-resistant bacterial and fungal infections. Its derivatives have demonstrated potent broad-spectrum activity with MIC values as low as 0.5 μg/mL, rivaling or exceeding the potency of established antibiotics like ampicillin [1]. This makes it an essential starting material for structure-activity relationship (SAR) studies and hit-to-lead optimization programs in the search for new anti-infective agents [1].

Targeted Drug Delivery and Prodrug Design

The hydrazide moiety of adamantane-1-carbohydrazide is uniquely suited for creating pH-responsive drug conjugates. By forming a hydrazone bond with a therapeutic payload, researchers can design prodrugs that remain stable in systemic circulation but release the active drug at sites of infection or inflammation characterized by a lower pH [2]. This application is of high value for improving the therapeutic index of existing drugs and developing novel, stimuli-responsive formulations [2].

Development of Novel Anticancer Agents Targeting Carbonic Anhydrase

Researchers focused on oncology, particularly lung cancer, should prioritize adamantane-1-carbohydrazide as a core scaffold. Derivatives synthesized from this compound have shown potent and selective cytotoxicity against A549 lung cancer cells (IC50 as low as 1.55 µM) and act as effective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII (Ki values down to 0.085 µM) [3]. This dual activity profile, comparable to clinical standards like doxorubicin and acetazolamide, makes it an attractive starting point for developing targeted cancer therapies [3].

Neuroscience and CNS Drug Discovery (Anticonvulsants)

For projects targeting neurological disorders such as epilepsy, adamantane-1-carbohydrazide-derived Schiff bases offer a promising avenue. These compounds have shown significant anticonvulsant activity in vivo and demonstrate superior in silico binding affinity for the GABA-A receptor compared to phenobarbitone [4]. This data supports the use of adamantane-1-carbohydrazide in designing novel anticonvulsant agents with potentially improved efficacy and a differentiated mechanism of action [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adamantane-1-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.